1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene
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Overview
Description
1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene is an organic compound characterized by the presence of a fluorosulfonyloxy group attached to a phenyl ring, which is further substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene typically involves the introduction of the fluorosulfonyloxy group onto a pre-formed phenyl ring. One common method is the reaction of 2-hydroxyphenyl-3,5-dimethoxybenzene with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring is coupled with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Sulfonamides and Sulfonates: Formed from nucleophilic substitution.
Coupled Products: Formed from Suzuki-Miyaura coupling.
Scientific Research Applications
1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene depends on its specific application. In biological systems, it may act by modifying the activity of enzymes or receptors through covalent bonding or non-covalent interactions. The fluorosulfonyloxy group can serve as a reactive site for forming covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Comparison with Similar Compounds
Sulfonyl Fluorides: Compounds like sulfonyl fluorides share the fluorosulfonyloxy group and exhibit similar reactivity.
Methoxy-Substituted Benzenes: Compounds with methoxy groups on the benzene ring, such as 3,5-dimethoxybenzene, have similar structural features but lack the fluorosulfonyloxy group.
Uniqueness: 1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene is unique due to the combination of the fluorosulfonyloxy group and methoxy substituents, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(2-fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO5S/c1-18-11-7-10(8-12(9-11)19-2)13-5-3-4-6-14(13)20-21(15,16)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLRCSAUFAMIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2OS(=O)(=O)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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